molecular formula C17H20N2O6S B5811887 N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5811887
M. Wt: 380.4 g/mol
InChI Key: KVHRVMLMRQWGND-UHFFFAOYSA-N
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Description

N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a trimethoxyphenyl group and an acetamide group. Its unique structure imparts significant biological and chemical properties, making it a valuable subject of study in various fields.

Preparation Methods

The synthesis of N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxyaniline and 4-nitrophenylsulfonyl chloride.

    Reaction Conditions: The initial step involves the reaction of 3,4,5-trimethoxyaniline with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Formation of the Final Product: This intermediate is then reacted with acetic anhydride under controlled conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: By inhibiting these enzymes, the compound disrupts critical cellular processes such as cell division, protein folding, and redox balance, leading to cell death in cancer cells and inhibition of microbial growth.

Comparison with Similar Compounds

N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as N-(3,4,5-trimethoxyphenyl)acetamide and N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide share structural similarities.

    Uniqueness: The presence of the sulfamoyl group in this compound imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-11(20)18-12-5-7-14(8-6-12)26(21,22)19-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHRVMLMRQWGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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